Propene-1-D1
Overview
Description
Propene-1-D1, also known as deuterated propene, is a stable isotope of propene where one of the hydrogen atoms is replaced by deuterium, a heavier isotope of hydrogen. This compound is represented by the molecular formula C3H5D. This compound is a colorless gas with a molecular weight of 42.08 g/mol and a boiling point of -47.6°C. It is commonly used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propene-1-D1 can be synthesized through various methods. One common approach involves the dehydrogenation of propane-1-D1. This process typically requires high temperatures and the presence of a catalyst. Another method involves the metathesis reaction of ethylene and 1-butene using tungsten-based catalysts .
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process includes the use of heterogeneous dehydration catalysts to convert 1-propanol or 2-propanol into this compound. The reaction conditions usually involve high temperatures (at least 374°C) and high pressures (at least 221 bar) .
Chemical Reactions Analysis
Types of Reactions
Propene-1-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propylene oxide or other oxygenated products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of catalysts like silver or gold.
Substitution: Halogenation reactions typically use halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Major products include propylene oxide and allyl alcohol.
Substitution: Halogenated derivatives such as 1-chloropropene or 1-bromopropene.
Scientific Research Applications
Propene-1-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Industry: Applied in the production of deuterated polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which propene-1-D1 exerts its effects is primarily through its isotopic substitution. The presence of deuterium affects the bond strength and reaction kinetics. For example, in oxidation reactions, the deuterium atom can influence the rate of hydrogen abstraction, leading to different reaction pathways compared to non-deuterated propene . The molecular targets and pathways involved include the interaction with catalysts and the formation of intermediate species during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Propene: The non-deuterated form of propene, with the molecular formula C3H6.
Propene-1,1-D2: A compound where two hydrogen atoms are replaced by deuterium.
Propene-3,3,3-D3: A compound where three hydrogen atoms are replaced by deuterium.
Uniqueness of Propene-1-D1
This compound is unique due to its single deuterium substitution, which allows for specific studies on kinetic isotope effects and reaction mechanisms. This makes it particularly valuable in research applications where precise isotopic labeling is required.
Properties
IUPAC Name |
1-deuterioprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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